molecular formula C10H6BrFO3 B3047462 Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate CAS No. 1398504-34-1

Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate

Cat. No. B3047462
CAS RN: 1398504-34-1
M. Wt: 273.05
InChI Key: WJTWZUOIKDBDQK-UHFFFAOYSA-N
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Description

“Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate” is a chemical compound with the CAS Number: 1398504-34-1 . It has a molecular weight of 273.06 and its IUPAC name is methyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate” is 1S/C10H6BrFO3/c1-14-10(13)8-3-5-2-6(12)4-7(11)9(5)15-8/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure, including the positions of the bromine, fluorine, and carboxylate groups.


Physical And Chemical Properties Analysis

“Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 273.06 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Triazole Derivatives : The compound has been utilized in the synthesis of various triazole derivatives. For instance, Pokhodylo and Obushak (2019) demonstrated its use in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a crucial step in the creation of [1,2,3]Triazolo[1,5-a]quinoline (Pokhodylo & Obushak, 2019).

  • Synthesis of Pyridine Derivatives : Hirokawa, Horikawa, and Kato (2000) described the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a molecule of interest for its receptor antagonist properties. The process included the reaction of methyl 2,6-difluoropyridine-3-carboxylate with various reagents, demonstrating the versatility of halogenated benzofuran derivatives in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).

  • C-methylation of Carboxylic Acids : Meisters and Mole (1974) explored the exhaustive C-methylation of carboxylic acids to form t-butyl compounds. This process is significant in modifying the structure of various compounds, including halogenated benzofuran derivatives, for different applications in organic synthesis (Meisters & Mole, 1974).

  • Antimicrobial Activities : Sanjeeva, Rao, Prasad, and Ramana (2021) reported the synthesis and evaluation of antimicrobial activities of novel triazole derivatives starting from 5-bromobenzofuran-2-carboxylic acid. Their findings highlight the potential of halogenated benzofuran derivatives in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).

  • Synthesis of Heteroaryl Compounds : Fu, Zhao, Bruneau, and Doucet (2012) discovered that methyl 5-bromo-2-furoate, a related compound, is an effective reagent for the palladium-catalysed direct arylation of heteroaromatics. This finding is crucial for the synthesis of biheteroaryl compounds in pharmaceutical chemistry (Fu, Zhao, Bruneau, & Doucet, 2012).

Safety and Hazards

The safety information for “Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate” indicates that it has several hazard statements: H302, H315, H320, H335 . These correspond to potential hazards related to ingestion, skin contact, eye contact, and inhalation respectively . The precautionary statements include P264, P270, P301+P312, and P330 , which provide guidance on measures to take to prevent and respond to exposure.

properties

IUPAC Name

methyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO3/c1-14-10(13)8-3-5-2-6(12)4-7(11)9(5)15-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTWZUOIKDBDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2O1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186604
Record name 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate

CAS RN

1398504-34-1
Record name 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398504-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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